An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)phenol (CAS No. 1092461-24-9)
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)phenol (CAS No. 1092461-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(trifluoromethoxy)phenol, a halogenated phenol derivative with potential applications in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethoxy group on the phenol scaffold suggests unique physicochemical and biological properties that are of significant interest to drug discovery and development programs. This document collates available information on its chemical properties, outlines a putative synthetic pathway, discusses its potential applications based on the established roles of its constituent functional groups, and provides essential safety and handling information. As a relatively novel compound, this guide also highlights areas where further research is required to fully characterize its pharmacological and toxicological profile.
Chemical Identity and Physicochemical Properties
5-Chloro-2-(trifluoromethoxy)phenol is a substituted aromatic compound. The strategic placement of a chlorine atom and a trifluoromethoxy group on the phenolic ring is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of new chemical entities.
| Property | Value | Source |
| CAS Number | 1092461-24-9 | N/A |
| Molecular Formula | C₇H₄ClF₃O₂ | [1] |
| Molecular Weight | 212.55 g/mol | N/A |
| IUPAC Name | 5-chloro-2-(trifluoromethoxy)phenol | N/A |
| SMILES | Oc1cc(Cl)ccc1OC(F)(F)F | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Low aqueous solubility is expected. | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Structure:
Caption: Chemical structure of 5-Chloro-2-(trifluoromethoxy)phenol.
Rationale for Use in Drug Discovery
The unique combination of substituents in 5-Chloro-2-(trifluoromethoxy)phenol makes it a molecule of interest for medicinal chemists.
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The Trifluoromethoxy Group (-OCF₃): This group is a lipophilic electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[2] Its high electronegativity can also modulate the pKa of the phenolic hydroxyl group, influencing its binding interactions with biological targets. The trifluoromethoxy group is increasingly utilized in drug design to improve pharmacokinetic properties.
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The Chloro Group (-Cl): As a halogen, chlorine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. It also increases lipophilicity, which can improve membrane permeability.
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The Phenolic Hydroxyl Group (-OH): The phenol moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. It is a common feature in many approved drugs and natural products, often playing a crucial role in target recognition and binding.
The interplay of these functional groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Proposed Synthesis Pathway
Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of 5-Chloro-2-(trifluoromethoxy)phenol.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Chloro-1-(trifluoromethoxy)benzene
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To a stirred solution of 4-chlorophenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 eq.).
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Add a copper catalyst (e.g., CuI, 0.1 eq.).
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Introduce the trifluoromethylating agent (e.g., by bubbling CF₃I gas or adding a solution of TMSCF₃).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-(trifluoromethoxy)benzene.
Step 2: Synthesis of 5-Chloro-2-(trifluoromethoxy)phenol
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Dissolve the intermediate from Step 1, 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq.), in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
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Cool the solution to -78 °C.
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Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes, maintaining the low temperature. The trifluoromethoxy group is expected to direct the lithiation to the ortho position.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Add triisopropyl borate (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction by the slow addition of aqueous HCl.
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Extract the product with an organic solvent.
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To the organic layer, add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution) at 0 °C.
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Stir the mixture at room temperature for 1-2 hours.
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Acidify the aqueous layer with HCl and extract the final product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-Chloro-2-(trifluoromethoxy)phenol.
Analytical Characterization
The identity and purity of 5-Chloro-2-(trifluoromethoxy)phenol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling patterns. The phenolic proton will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) would be a suitable starting point for method development. |
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1092461-24-9 is not publicly available. The following information is based on the hazard profiles of structurally similar compounds, such as other chlorinated and fluorinated phenols.[3][4] This information should be used as a guideline only, and a thorough risk assessment should be conducted before handling this compound.
Potential Hazards:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.
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Eye Damage/Irritation: May cause serious eye irritation or damage.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If handling as a powder or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Potential Applications and Future Directions
Given its structural features, 5-Chloro-2-(trifluoromethoxy)phenol is a promising candidate for several applications in research and development:
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Medicinal Chemistry: It can serve as a key building block for the synthesis of novel bioactive molecules. The phenol group can be readily derivatized to form ethers, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs. Its potential utility spans across therapeutic areas where metabolic stability and enhanced lipophilicity are desired.
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Agrochemicals: Substituted phenols are a well-established class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides. The unique electronic and steric properties of this compound could lead to the discovery of new crop protection agents.
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Materials Science: Phenolic compounds are precursors to polymers and other advanced materials. The incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance.
Further research is warranted to explore the biological activity of 5-Chloro-2-(trifluoromethoxy)phenol and its derivatives. Screening against a panel of biological targets, including kinases, proteases, and GPCRs, could unveil novel therapeutic opportunities.
References
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PubChem. 5-Chloro-2-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. National Center for Biotechnology Information. Available at: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. EP0019388A1.
- Google Patents. Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. CN102875529A.
Sources
- 1. 1092461-24-9|5-Chloro-2-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]
- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 3. 2-氯-5-羟基三氟甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
